molecular formula C8H4F4O B1630739 2',3',4',5'-Tetrafluoroacetophenone CAS No. 66286-21-3

2',3',4',5'-Tetrafluoroacetophenone

Cat. No. B1630739
CAS RN: 66286-21-3
M. Wt: 192.11 g/mol
InChI Key: JYKCLBMVRLLJCI-UHFFFAOYSA-N
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Description

2’,3’,4’,5’-Tetrafluoroacetophenone is a chemical compound with the linear formula C8H4F4O . It has a molecular weight of 192.11 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2’,3’,4’,5’-Tetrafluoroacetophenone consists of a carbon backbone with four fluorine atoms and one oxygen atom attached . The exact structure can be represented by the SMILES string CC(=O)c1cc(F)c(F)c(F)c1F .


Physical And Chemical Properties Analysis

2’,3’,4’,5’-Tetrafluoroacetophenone has a boiling point of 83-84 °C at 20 mmHg and a density of 1.408 g/mL at 25 °C . The refractive index n20/D is 1.453 .

Scientific Research Applications

Synthesis and Characterization

  • A study by Ourari et al. (2014) synthesized a Schiff base ligand derived from reactions involving variants of acetophenone, including 2',3',4',5'-tetrafluoroacetophenone, for electrochemical studies and nickel(II) coordination compounds (Ourari et al., 2014).

Chemical Reactions and Catalysis

  • Research by Barrio et al. (2001) explored the reactions of a hexahydride-osmium complex with various aromatic ketones, including 2',3',4',5'-tetrafluoroacetophenone. This study highlighted the selective activation of C-H and C-F bonds in these ketones (Barrio et al., 2001).

Organic Synthesis and Fluorine Chemistry

  • Pimenova et al. (2003) conducted a study focusing on the synthesis and reactions of compounds derived from tetrafluoroacetophenone. This research provides insights into the use of these compounds in fluorine chemistry (Pimenova et al., 2003).
  • Xu and Giese (1994) investigated the synthesis of pentafluorobenzyloxy mono- to tetra-fluoroacetophenones, which involved the reaction of 2',3',4',5'-tetrafluoroacetophenone with other compounds under specific conditions (Xu & Giese, 1994).

Heterogeneous Asymmetric Reactions

  • Varga et al. (2004) examined the enantioselective heterogeneous hydrogenation of fluoroketones, including variants like 2',3',4',5'-tetrafluoroacetophenone. This study contributes to understanding the asymmetric reactions in the presence of modified catalysts (Varga et al., 2004).

Photophysical Studies

  • Mondal, Khan, and Mitra (2019) explored the synthesis and photophysical study of derivatives from 2'-aminoacetophenone, demonstrating the utility of 2',3',4',5'-tetrafluoroacetophenone in creating compounds with distinct optical properties (Mondal, Khan, & Mitra, 2019).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . It’s important to avoid ingestion and inhalation and to keep the compound away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

1-(2,3,4,5-tetrafluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c1-3(13)4-2-5(9)7(11)8(12)6(4)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKCLBMVRLLJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404498
Record name 2',3',4',5'-Tetrafluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3',4',5'-Tetrafluoroacetophenone

CAS RN

66286-21-3
Record name 2',3',4',5'-Tetrafluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3',4',5'-Tetrafluoroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
P Barrio, R Castarlenas, MA Esteruelas, A Lledós… - …, 2001 - ACS Publications
Treatment of OsH 6 (P i Pr 3 ) 2 (1) with benzophenone and acetophenone in toluene under reflux affords OsH 3 {C 6 H 4 C(O)R}(P i Pr 3 ) 2 (R = Ph (2), CH 3 (3)), as a result of the ortho…
Number of citations: 98 pubs.acs.org
L Xu, RW Giese - Journal of fluorine chemistry, 1994 - Elsevier
Pentafluorobenzyloxyacetophenones are formed by reacting 2',3',4',5',6'-pentafluoroacetophenone and 2',3',4',5'-tetrafluoroacetophenone with pentafluorobenzyl alcohol (PFBA) in …
Number of citations: 8 www.sciencedirect.com
K Kawamoto, T Kochi, M Sato, E Mizushima… - Tetrahedron letters, 2011 - Elsevier
We report here ruthenium-catalyzed arylation of fluorinated aromatic ketones via ortho-selective carbon–fluorine bond cleavage. In the presence of trimethylvinylsilane and cesium …
Number of citations: 34 www.sciencedirect.com
M Wilklow-Marnell, WW Brennessel, WD Jones - Organometallics, 2017 - ACS Publications
The reaction of iPr PCPIrH 4 ( iPr PCP = κ 3 -2,6-C 6 H 3 (CH 2 P( i Pr) 2 ) 2 ) with ≥2 equiv of 2,3,4,5,6-pentafluoroacetophenone (AP-F5) in aromatic solvents at room temperature …
Number of citations: 12 pubs.acs.org
PV Ramachandran, MP Jennings - Journal of fluorine chemistry, 2007 - Elsevier
The asymmetric catalytic hydroboration–oxidation of ring-fluorinated styrenes (F-PhCHCH 2 ) was achieved with catecholborane along with a combination of [Rh(COD) 2 ] + BF 4 − and (…
Number of citations: 10 www.sciencedirect.com
T Ahrens, J Kohlmann, M Ahrens, T Braun - Chemical Reviews, 2015 - ACS Publications
Fluorinated organic compounds increasingly gain importance in numerous areas of chemistry and everyday life. Building blocks which contain fluorinated entities are of high …
Number of citations: 678 pubs.acs.org
M Verma, AF Chaudhry, CJ Fahrni - Organic & biomolecular chemistry, 2009 - pubs.rsc.org
The photophysical properties of 1,3,5-triarylpyrazolines are strongly influenced by the nature and position of substituents attached to the aryl-rings, rendering this fluorophore platform …
Number of citations: 45 pubs.rsc.org
MA Esteruelas, AM Lopez, M Olivan - Chemical Reviews, 2016 - ACS Publications
The preparation, structure, dynamic behavior in solution, and reactivity of polyhydride complexes of platinum group metals, described during the last three decades, are contextualized …
Number of citations: 113 pubs.acs.org
H Torrens - Coordination chemistry reviews, 2005 - Elsevier
This review is focused on carbonfluorine bond activation taking place at platinum group metal – PGM=Ru, Os, Rh, Ir, Pd and Pt – coordination compounds. It will specifically address the …
Number of citations: 286 www.sciencedirect.com
M Wilklow-Marnell - 2017 - search.proquest.com
Since the seminal contributions of Moulton and Shaw in the 1970’s, who synthesized the first “pincer” complexes, including tBu PCPIrHCl (tBu PCP= κ 3-2, 6-C 6 H 3 (CH 2 P (t Bu) 2) 2), …
Number of citations: 3 search.proquest.com

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